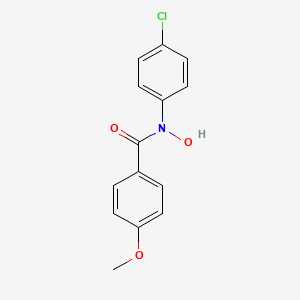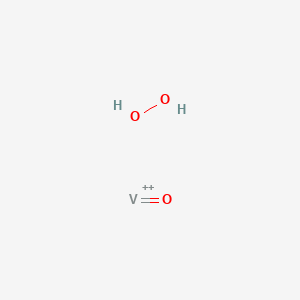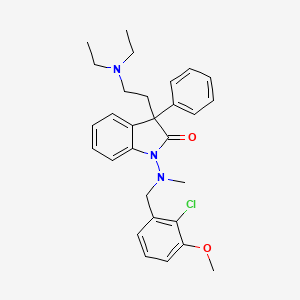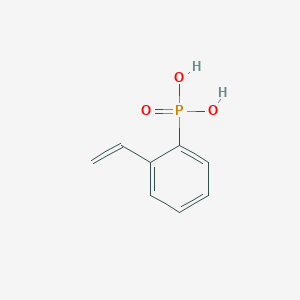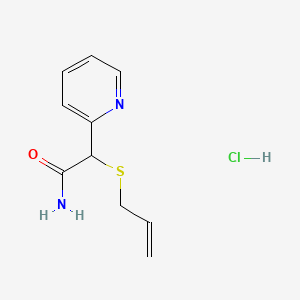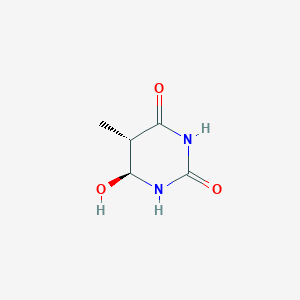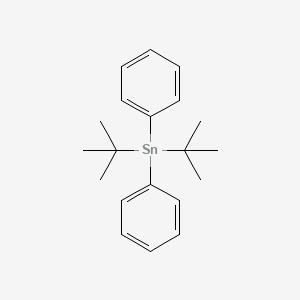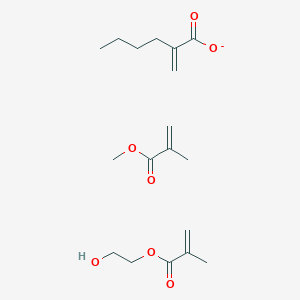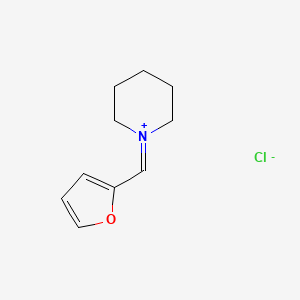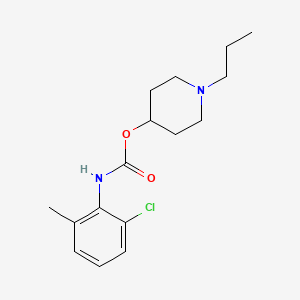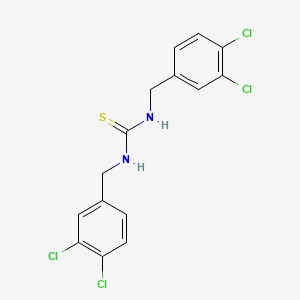
1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane is a halogenated cyclopropane derivative. This compound is characterized by the presence of two bromine atoms and a but-3-en-1-yl group attached to a cyclopropane ring. It is a versatile intermediate in organic synthesis and has applications in various fields, including chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane can be synthesized through the reaction of bromoform with 3-chloro-2-chloromethyl-1-propene in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride. The reaction is typically carried out in a solvent like methylene chloride at a temperature range of 25-35°C .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as methyllithium, leading to the formation of new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Methyllithium: Used in substitution reactions to replace bromine atoms with methyl groups.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substitution Products:
Oxidation Products: Formation of epoxides or other oxidized derivatives.
Reduction Products: Formation of alkanes or other reduced derivatives.
科学的研究の応用
1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane has several scientific research applications:
Medicine: Research into its potential use as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds .
類似化合物との比較
Similar Compounds
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: Another halogenated cyclopropane derivative with similar reactivity.
1-Bromo-2-chloromethylbicyclo[1.1.0]butane: Formed through the reaction of 1,1-dibromo-2,3-bis(chloromethyl)cyclopropane with methyllithium.
Uniqueness
1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane is unique due to the presence of the but-3-en-1-yl group, which provides additional reactivity and potential for further functionalization compared to other similar compounds.
特性
CAS番号 |
32264-69-0 |
|---|---|
分子式 |
C7H10Br2 |
分子量 |
253.96 g/mol |
IUPAC名 |
1,1-dibromo-2-but-3-enylcyclopropane |
InChI |
InChI=1S/C7H10Br2/c1-2-3-4-6-5-7(6,8)9/h2,6H,1,3-5H2 |
InChIキー |
HFQVVHIJPXRFNH-UHFFFAOYSA-N |
正規SMILES |
C=CCCC1CC1(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)
